molecular formula C13H12O3 B1297086 3-(5-Phenyl-2-furyl)propanoic acid CAS No. 3465-61-0

3-(5-Phenyl-2-furyl)propanoic acid

Cat. No. B1297086
CAS RN: 3465-61-0
M. Wt: 216.23 g/mol
InChI Key: JKBUDDSGMWGQDN-UHFFFAOYSA-N
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Description

3-(5-Phenyl-2-furyl)propanoic acid is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.23 g/mol . The IUPAC name for this compound is 3-(5-phenylfuran-2-yl)propanoic acid . The compound appears as an almost white to brown crystalline powder .


Molecular Structure Analysis

The InChI code for 3-(5-Phenyl-2-furyl)propanoic acid is 1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) . The Canonical SMILES for this compound is C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O .


Physical And Chemical Properties Analysis

The melting point of 3-(5-Phenyl-2-furyl)propanoic acid is reported to be 113-117°C . The compound has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 216.078644241 g/mol . The topological polar surface area of the compound is 50.4 Ų .

Scientific Research Applications

Liquid Crystal Properties

3-(5-Phenyl-2-furyl)propanoic acid and its derivatives have been studied for their liquid-crystal properties. For example, 2-cyano-5-[p-alkyl(alkoxy)phenyl]pyridines, synthesized through a reaction involving 2-furyl-5-[p-alkyl(alkoxy)phenyl]pyrylium perchlorates (related to 3-(5-phenyl-2-furyl)propanoic acid), display liquid-crystal characteristics (Pavlyuchenko et al., 1980).

Fungicidal Activity

Compounds derived from 3-(5-Phenyl-2-furyl)propanoic acid have been explored for their fungicidal activities. New derivatives synthesized showed significant in vitro activity against various fungi, providing insights into potential agricultural applications (Sung et al., 1994).

Conformational Studies

Studies on the conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester in various solvents have been conducted using NMR spectroscopy. This research provides valuable information about the molecular behavior of these compounds in different environments (Forgó et al., 2005).

Catalysts in Organic Reactions

Acid zeolites have been used as catalysts in organic reactions involving 3-(5-Phenyl-2-furyl)propanoic acid derivatives. These studies have implications for improving the efficiency and selectivity of chemical synthesis processes (Algarra et al., 1995).

Hydrogenation Studies

The hydrogenation of 3-(5-Phenyl-2-furyl)propanoic acid derivatives has been researched, providing insights into the chemical processes and potential applications in synthetic chemistry (Hermán et al., 2009).

Synthesis of Pharmaceutical Compounds

The synthesis of phenyl furyl sulfides and ethers through nucleophilic substitution of nitrofurans, involving compounds related to 3-(5-Phenyl-2-furyl)propanoic acid, has implications in pharmaceutical compound development (Ogawa et al., 2007).

Thermodynamic Properties

The thermodynamic properties of derivatives of 3-(5-Phenyl-2-furyl)propanoic acid in various organic solvents have been determined, aiding in the understanding of their behavior and potential applications in different industrial processes (Sobechko et al., 2017).

Safety And Hazards

The safety data sheet for 3-(5-Phenyl-2-furyl)propanoic acid advises avoiding dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

3-(5-phenylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBUDDSGMWGQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344026
Record name 3-(5-Phenyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-2-furyl)propanoic acid

CAS RN

3465-61-0
Record name 3-(5-Phenyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-phenylfuran-2-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS BAILEY, WW HAKKI, HW BOST - The Journal of Organic …, 1955 - ACS Publications
An earlierpaper (1) described the synthesis of 1, 4-dibenzoyl-l, 3-butadiene (I), its catalytic hydrogenation, its reduction with zinc and hydrochloric acid, its reaction with diazomethane, …
Number of citations: 6 pubs.acs.org

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